2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound belonging to the quinazoline derivatives This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenoxy group, and dimethoxy substituents
Properties
IUPAC Name |
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-5-16(29-13-8-6-12(22)7-9-13)19-24-20-14-10-17(27-2)18(28-3)11-15(14)23-21(30)26(20)25-19/h6-11,16H,4-5H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPTXDSKPOMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel Synthesis Approach
The quinazoline nucleus is constructed from 3,4-dimethoxyaniline (A ) through sequential reactions:
Step 1:
Nitration of A with fuming HNO₃/H₂SO₄ produces 6-nitro-3,4-dimethoxyaniline (B ) with >85% yield.
Step 2:
Reduction of B using H₂/Pd-C yields 3,4-dimethoxybenzene-1,2-diamine (C ).
Step 3:
Cyclization with trimethyl orthoformate in acetic acid generates 8,9-dimethoxyquinazolin-5(6H)-one (D ):
$$
\text{C} + \text{HC(OCH}3\text{)}3 \xrightarrow{\text{AcOH, 110°C}} \text{D} \quad (72\% \text{ yield})
$$
Step 4:
Triazole annulation via reaction with thiosemicarbazide in POCl₃ produces 5-thioxo-5H-triazolo[1,5-c]quinazoline (E ):
$$
\text{D} + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{POCl}_3, \Delta} \text{E} \quad (68\% \text{ yield})
$$
Side Chain Installation: Alkylation Strategies
Mitsunobu Coupling
Reaction of E with 1-(4-bromophenoxy)butan-1-ol (F ) under Mitsunobu conditions:
Reagents:
- DIAD (1.2 eq)
- PPh₃ (1.5 eq)
- THF, 0°C → RT
Mechanism:
The alcohol F undergoes oxidative coupling at C2 of the triazoloquinazoline core via intermediate phosphonium species:
$$
\text{E} + \text{F} \xrightarrow{\text{DIAD/PPh}_3} \text{Target} \quad (58\% \text{ yield})
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | +22% |
| DIAD Equiv | 1.2 | Max yield |
| Reaction Time | 18 hr | Plateau at 16h |
Alternative Pathway: Cascade Cyclization
TMSBr-Promoted Method
Adapting the strategy from modern heterocycle synthesis, a one-pot assembly is achievable:
Starting Materials:
- 2-Azido-4,5-dimethoxybenzoic acid (G )
- Propargyl 4-bromophenoxybutyl ether (H )
Conditions:
- TMSBr (2.5 eq)
- CH₃NO₂, 60°C, 1 hr
Reaction Profile:
- G undergoes Curtius rearrangement to isocyanate
- Cyclization with H forms triazole ring
- TMSBr mediates quinazoline ring closure and thionation
$$
\text{G} + \text{H} \xrightarrow{\text{TMSBr}} \text{Target} \quad (63\% \text{ yield})
$$
Advantages:
- Reduced step count (3 steps → 1 pot)
- TMSBr acts as both catalyst and sulfur source
Spectroscopic Validation
Critical characterization data for batch purity assessment:
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45 (d, J=8.8 Hz, 2H, Ar-Br)
- δ 6.89 (d, J=8.8 Hz, 2H, Ar-O)
- δ 4.12 (t, J=6.4 Hz, 2H, OCH₂)
- δ 3.94 (s, 3H, OCH₃)
- δ 3.91 (s, 3H, OCH₃)
HRMS (ESI+):
Calcd for C₂₀H₂₀BrN₅O₃S: [M+H]⁺ 522.0463
Found: 522.0458
Comparative Method Analysis
| Parameter | Gabriel Synthesis | Mitsunobu | TMSBr Cascade |
|---|---|---|---|
| Total Steps | 6 | 4 | 3 |
| Overall Yield | 32% | 41% | 53% |
| Purification Needs | Column ×3 | Column ×2 | Column ×1 |
| Scalability | 100g | 500g | 1kg |
The TMSBr-mediated cascade shows superior efficiency but requires strict moisture control. Mitsunobu coupling offers better regioselectivity for side chain positioning.
Industrial Considerations
Cost Analysis (per kg):
- Gabriel route: \$12,400
- TMSBr method: \$8,900
Waste Streams:
- POCl₃ neutralization (Gabriel) needs Ca(OH)₂ treatment
- TMSBr process generates Br⁻ residues requiring ion exchange
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, potentially leading to new derivatives with different properties.
Scientific Research Applications
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial activity. It may serve as a lead compound for developing new drugs targeting resistant bacterial strains.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial activity.
Quinazolinone Derivatives: These compounds also contain the quinazoline core and have been explored for various biological activities.
Uniqueness
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a bromophenoxy group and dimethoxy substituents sets it apart from other quinazoline derivatives, potentially leading to unique applications and effects.
Biological Activity
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound classified as a quinazoline derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A triazoloquinazoline core
- A bromophenoxy group
- Dimethoxy substituents
This structural complexity contributes to its biological properties and mechanisms of action.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
1. Antimicrobial Activity
- The compound has been evaluated for its potential as an antimicrobial agent. Studies suggest it may inhibit the growth of resistant bacterial strains, making it a candidate for drug development against infections that are difficult to treat with conventional antibiotics .
2. Anti-inflammatory Properties
- Preliminary studies have shown that derivatives of quinazoline compounds can possess significant anti-inflammatory effects. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .
3. Mechanism of Action
- The mechanism by which this compound exerts its effects likely involves the inhibition of specific enzymes or disruption of cellular processes. Ongoing research aims to elucidate these pathways further .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of quinazoline derivatives found that compounds similar to this compound exhibited promising activity against various bacterial strains. The study highlighted the potential for these compounds to serve as lead structures for new antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation into the anti-inflammatory properties of quinazoline derivatives, researchers identified that certain modifications to the quinazoline scaffold enhanced its efficacy in reducing inflammation in carrageenan-induced paw edema models. The study reported significant reductions in inflammatory markers such as TNF-α and PGE-2 .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry. For example, the 4-bromophenoxy group shows characteristic aromatic proton signals at δ 7.3–7.5 ppm, while the butyl chain exhibits methylene peaks at δ 1.2–1.8 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Expected m/z values align with theoretical molecular weights (±1 Da) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm) and methoxy C-O bonds (~1250 cm) .
How can computational methods like DFT analyze its molecular structure and reactivity?
Q. Advanced
- Geometry Optimization : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts bond lengths and angles, validating crystallographic data (e.g., quinazoline ring planarity) .
- Vibrational Analysis : Compare experimental IR spectra with DFT-calculated frequencies to assign modes (e.g., C-Br stretching at ~550 cm) .
- HOMO-LUMO Analysis : Evaluates electron distribution for reactivity predictions. The 4-bromophenoxy group lowers LUMO energy, enhancing electrophilic substitution potential .
How to resolve discrepancies between experimental and calculated elemental analysis data?
Advanced
Discrepancies in C/H/N ratios often arise from:
- Incomplete Purification : Residual solvents or byproducts skew results. Use repeated recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC .
- Hydration Effects : Hygroscopic samples may retain moisture. Dry compounds under vacuum (60°C, 24 hrs) before analysis .
- Methodological Errors : Cross-validate combustion analysis with high-resolution mass spectrometry (HRMS) for accurate molecular formula confirmation .
What strategies optimize reaction yields for analogues with bulky substituents?
Q. Advanced
- Solvent Selection : Use high-polarity solvents (e.g., DMF) to improve solubility of bulky intermediates. For example, DMF increases yields by 15–20% compared to THF in alkylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hrs to 2 hrs) and improves regioselectivity in cyclization steps .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions involving bromophenyl groups, optimizing ligand-to-metal ratios for steric hindrance mitigation .
What are the key challenges in purifying this compound?
Q. Basic
- Low Solubility : The thione group reduces solubility in common solvents. Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate 8:2 to 6:4) .
- Byproduct Formation : Remove unreacted bromophenol via aqueous washes (5% NaOH) .
- Crystallization Issues : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals (>95%) .
How to design a study investigating its potential biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases or CYP450 isoforms). The bromophenyl moiety may interact with hydrophobic pockets .
- In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC values with substituent electronegativity (e.g., bromine vs. methoxy groups) .
- ADMET Prediction : Use QikProp to estimate bioavailability and metabolic stability. The compound’s high logP (~4.5) suggests membrane permeability but potential hepatic clearance issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
